molecular formula C10H10Cl2O B1610055 2,2-Dichlorobutyrophenone CAS No. 66255-85-4

2,2-Dichlorobutyrophenone

Cat. No. B1610055
CAS RN: 66255-85-4
M. Wt: 217.09 g/mol
InChI Key: VGWVNIXLMXHWCR-UHFFFAOYSA-N
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Description

2,2-Dichlorobutyrophenone is an organic compound with the molecular formula C10H10Cl2O . It is a part of the butyrophenone structure, which forms the basis for many other chemicals containing various substituents .


Synthesis Analysis

2,2-Dichlorobutyrophenone is used for synthesis . It is synthesized from 2,4-dichloro butyrophenone, sodium methoxide, methyl chloroacetate, methylsulfonyl chloride, and triazole . The synthesis process involves Darzen condensation and reduction, esterification, and synthesis of potassium borohydride .


Molecular Structure Analysis

The molecular structure of 2,2-Dichlorobutyrophenone consists of a ketone flanked by a phenyl ring and a butyl chain .


Physical And Chemical Properties Analysis

2,2-Dichlorobutyrophenone is a liquid with a boiling point of 132-136 °C and a density of 1.23 g/cm3 at 20 °C . It has a molecular weight of 217.09 g/mol .

Safety And Hazards

2,2-Dichlorobutyrophenone should not be released into the environment . It is classified as a combustible liquid . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2,2-dichloro-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c1-2-10(11,12)9(13)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWVNIXLMXHWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454299
Record name 2,2-DICHLOROBUTYROPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dichlorobutyrophenone

CAS RN

66255-85-4
Record name 2,2-DICHLOROBUTYROPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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